

# VrD1 gene function in wheat development

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An In-depth Technical Guide to the Function of the VRN-D1 Gene in Wheat Development

### Introduction

The transition from vegetative to reproductive growth is a critical determinant of adaptation and yield in wheat (Triticum aestivum L.). This process is intricately regulated by a network of genes, among which the VERNALIZATION1 (VRN1) locus plays a central role. Bread wheat, being a hexaploid species, possesses three homoeologous copies of the VRN1 gene, located on chromosomes 5A, 5B, and 5D, designated as VRN-A1, VRN-B1, and VRN-D1, respectively. This guide will focus on the function of the VRN-D1 gene, a key MADS-box transcription factor that governs the vernalization response, flowering time, and spikelet development in wheat.

## **Function of VRN-D1 in Wheat Development**

The VRN-D1 gene is a major contributor to the determination of growth habit in wheat, distinguishing spring and winter varieties. The allelic variation at this locus is crucial for the adaptation of wheat to diverse environmental conditions.

## Vernalization Response and Flowering Time

The primary function of the VRN1 genes is to integrate environmental cues, particularly temperature, to regulate the timing of flowering. The recessive vrn-D1 allele is characteristic of winter wheat varieties and is associated with a requirement for a prolonged period of cold exposure (vernalization) to become competent to flower.[1] This mechanism prevents the cold-sensitive flowering meristem from being damaged during winter. In contrast, dominant alleles, such as Vrn-D1a and Vrn-D1b, confer a spring growth habit, allowing the plant to flower without



a vernalization treatment.[2] These dominant alleles typically have mutations in the promoter or the first intron, leading to altered gene expression.[1]

The potency of the different VRN1 homoeologs in promoting flowering follows the order Vrn-A1 > Vrn-D1 > Vrn-B1, with Vrn-A1 having the strongest effect on accelerating flowering.[3] The presence of the recessive vrn-D1 allele is also associated with increased frost tolerance in winter wheat.[2]

Table 1: Quantitative Effects of VRN1 Alleles on Heading Time in Wheat

Gene	Allele Type	Effect on Heading Time	Reference
Vrn-A1	Winter	Delays heading by an average of 76.8 °Cd compared to the spring allele.	[4]
Vrn-B1	Winter	Delays heading by an average of 33.8 °Cd compared to the spring allele.	[4]
Vrn-D1	Winter	Delays heading by an average of 43.6 °Cd compared to the spring allele.	[4]
Vrn-A1	Dominant	Reduces heading time by 29 days compared to genotypes with only Vrn-B1 or Vrn-D1.	[3]

<sup>°</sup>Cd = degree-days

## **Spikelet and Spike Development**

Beyond its role in flowering time, the VRN1 gene family, in conjunction with other MADS-box genes like FUL2 and FUL3, plays a critical and redundant role in the development of the spike,



the inflorescence of wheat.[5][6] These genes are essential for the proper initiation of spikelets, the basic units of the spike that contain the florets.

In mutants where VRN1, FUL2, and FUL3 are all non-functional, the lateral meristems that would normally develop into spikelets instead form vegetative tillers.[5][7] This indicates that these genes are fundamental for establishing spikelet meristem identity. While single vrn1-null mutants show a delayed formation of the terminal spikelet and an increased number of spikelets per spike, the effects of manipulating related genes can be more pronounced. For instance, a ful2-null mutant exhibits not only more spikelets per spike but also more florets per spikelet, leading to a significant increase in the number of grains per spike.[5][6]

Table 2: Quantitative Effects of VRN1-related Gene Mutations on Spikelet and Grain Number

Mutant Genotype	Effect on Spikelet Number per Spike	Effect on Grains per Spike	Reference
ful2-null	+20%	+31%	[5]

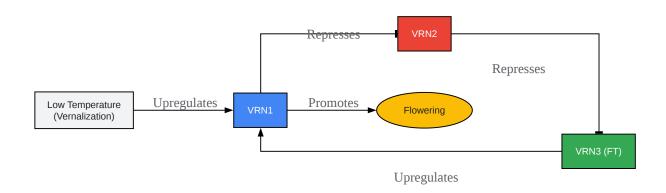
## **Molecular Pathways Involving VRN-D1**

The regulation of flowering and spike development by VRN-D1 is part of a complex genetic network.

## **Vernalization Signaling Pathway**

In winter wheat, before vernalization, the VRN2 gene acts as a flowering repressor by inhibiting the expression of VRN3 (also known as FT, a florigen).[8] During cold exposure, VRN1 expression is gradually upregulated. The VRN1 protein then represses VRN2, which in turn relieves the repression of VRN3. The VRN3 protein is transported from the leaves to the shoot apex, where it promotes the expression of VRN1, creating a positive feedback loop that leads to flowering.[8]





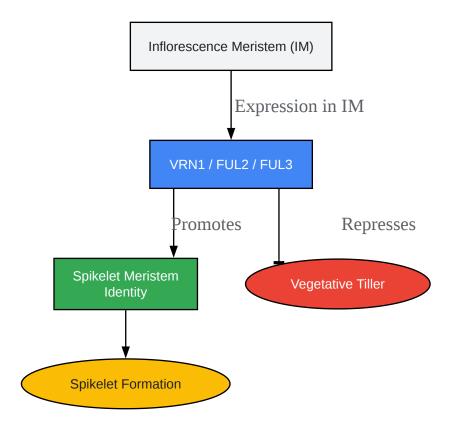
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Caption: Vernalization signaling pathway in wheat.

## **Spikelet Development Pathway**

VRN1, FUL2, and FUL3 are key regulators of spikelet meristem identity. They act redundantly to promote the transition from vegetative to reproductive development at the shoot apex. These genes are essential for the formation of the double-ridge structure, a hallmark of early spike development, and for specifying that the upper ridge will develop into a spikelet while the lower leaf ridge is suppressed.[5]





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Caption: Role of VRN1, FUL2, and FUL3 in spikelet development.

# **Experimental Protocols**

### **Protocol 1: Genomic DNA Extraction from Wheat Leaves**

This protocol describes a common method for extracting high-quality genomic DNA from wheat leaf tissue, suitable for PCR-based analyses.

### Materials:

- Fresh or frozen young wheat leaves
- · Mortar and pestle, pre-chilled
- Liquid nitrogen
- DNA extraction buffer (e.g., CTAB buffer)



- Chloroform:isoamyl alcohol (24:1)
- Isopropanol, ice-cold
- 70% Ethanol, ice-cold
- RNase A solution
- TE buffer or sterile water
- Microcentrifuge and tubes

### Procedure:

- Harvest 50-100 mg of young leaf tissue.
- Freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.
- Transfer the powder to a microcentrifuge tube containing pre-warmed extraction buffer.
- Incubate at 65°C for 60 minutes, with occasional mixing.
- Add an equal volume of chloroform:isoamyl alcohol, and mix by inversion for 5-10 minutes.
- Centrifuge at high speed for 15 minutes at 4°C.
- Carefully transfer the upper aqueous phase to a new tube.
- Add 0.7 volumes of ice-cold isopropanol and mix gently to precipitate the DNA.
- Centrifuge at high speed for 10 minutes to pellet the DNA.
- Wash the DNA pellet with ice-cold 70% ethanol.
- Air-dry the pellet and resuspend in TE buffer or sterile water with RNase A.



# Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for VRN-D1 Expression

This protocol outlines the steps for quantifying the expression level of the VRN-D1 gene.[9][10]

### Materials:

- Total RNA extracted from wheat tissue (e.g., leaves or shoot apices)
- DNase I, RNase-free
- cDNA synthesis kit (e.g., using reverse transcriptase)
- qPCR instrument
- SYBR Green qPCR master mix
- Gene-specific primers for VRN-D1 and a reference gene (e.g., Actin)
- Nuclease-free water

### Procedure:

- RNA Extraction and DNase Treatment: Extract total RNA from the tissue of interest using a suitable method (e.g., Trizol). Treat the RNA with DNase I to remove any contaminating genomic DNA.
- cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase kit according to the manufacturer's instructions.
- qPCR Reaction Setup: Prepare the qPCR reaction mix in a sterile, nuclease-free environment. A typical 20 μL reaction includes:
  - 10 μL 2x SYBR Green Master Mix
  - 1 μL Forward Primer (10 μΜ)
  - 1 μL Reverse Primer (10 μΜ)

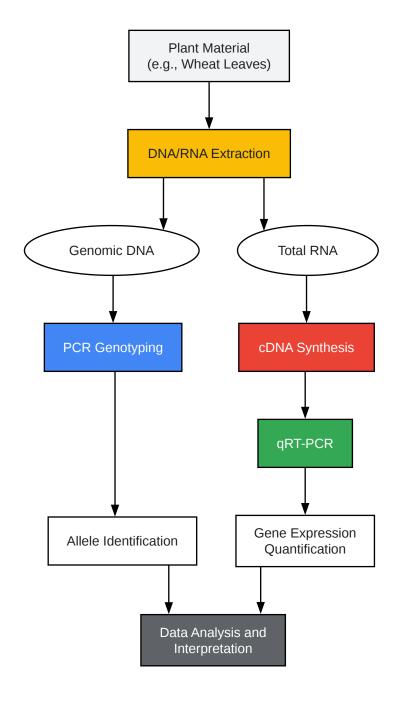


- 2 μL cDNA template (diluted)
- 6 μL Nuclease-free water
- qPCR Program: Run the qPCR reaction using a standard thermal cycling program:
  - Initial denaturation: 95°C for 10 minutes
  - o 40 cycles of:
    - Denaturation: 95°C for 15 seconds
    - Annealing/Extension: 60°C for 1 minute
  - Melt curve analysis to verify product specificity.
- Data Analysis: Calculate the relative expression of VRN-D1 using the ΔΔCt method, normalizing to the expression of the reference gene.

## **Experimental Workflow**

The following diagram illustrates a typical workflow for studying the function of the VRN-D1 gene.





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Caption: Experimental workflow for VRN-D1 gene analysis.

### Conclusion

The VRN-D1 gene is a cornerstone of developmental regulation in wheat, with profound effects on flowering time, growth habit, and spike architecture. Its allelic status is a key determinant of wheat's adaptability to different latitudes and climates. A thorough understanding of the



molecular function of VRN-D1 and its interactions within the broader genetic network provides a powerful tool for breeders to fine-tune flowering time and enhance yield potential in this globally vital crop. The protocols and pathways detailed in this guide offer a framework for researchers to further investigate the role of this crucial gene in wheat development.

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